molecular formula C7H14N4O4 B1215106 N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine CAS No. 63642-17-1

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine

Cat. No.: B1215106
CAS No.: 63642-17-1
M. Wt: 218.21 g/mol
InChI Key: QEQYAQFYVFRGQD-YFKPBYRVSA-N
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Description

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitrosocarbamoyl group attached to the delta position of the amino acid L-ornithine, with an additional methyl group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-ornithine is protected using a suitable protecting group such as a carbobenzyloxy (Cbz) group.

    Introduction of the Nitrosocarbamoyl Group: The protected L-ornithine is then reacted with N-methyl-N-nitrosocarbamoyl chloride under basic conditions to introduce the nitrosocarbamoyl group at the delta position.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The nitrosocarbamoyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrosocarbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrosocarbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamoyl compounds.

Scientific Research Applications

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify proteins and nucleic acids.

    Industry: It is used in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine exerts its effects involves the interaction with specific molecular targets such as enzymes and proteins. The nitrosocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. This can affect various cellular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N(delta)-(N-Nitrosocarbamoyl)-L-ornithine: Lacks the methyl group on the nitrogen atom.

    N(delta)-(N-Methylcarbamoyl)-L-ornithine: Lacks the nitroso group.

    N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-lysine: Similar structure but with an additional methylene group in the side chain.

Uniqueness

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine is unique due to the presence of both a nitrosocarbamoyl group and a methyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-5-[[methyl(nitroso)carbamoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O4/c1-11(10-15)7(14)9-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,9,14)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQYAQFYVFRGQD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NCCCC(C(=O)O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)NCCC[C@@H](C(=O)O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020851
Record name N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63642-17-1
Record name N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063642171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY22C9GDS4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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